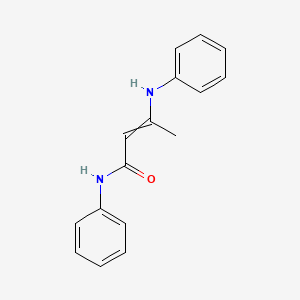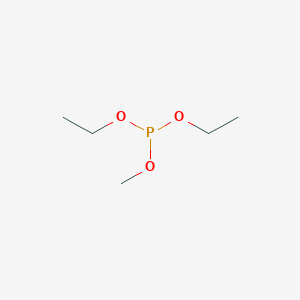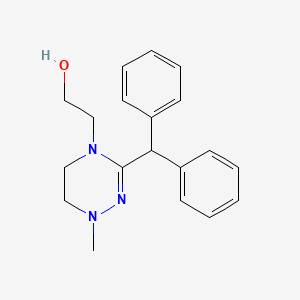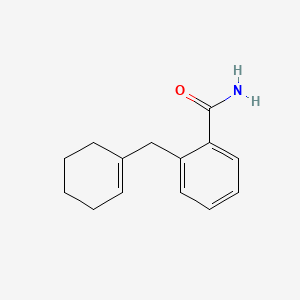
Acetic acid;3,7,11-trimethyldodeca-6,10-dien-1-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of nerolidol and is characterized by its unique structure, which includes a diene, an alkyne, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,7,11-trimethyldodeca-6,10-dien-1-yn-3-ol typically involves the use of geranylacetone and acetylene as starting materials . The reaction proceeds through a series of steps, including the formation of an intermediate, which is then subjected to specific reaction conditions to yield the final product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This often involves the use of advanced techniques such as continuous flow reactors and automated control systems to maintain optimal reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3,7,11-trimethyldodeca-6,10-dien-1-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
Acetic acid;3,7,11-trimethyldodeca-6,10-dien-1-yn-3-ol has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
Mécanisme D'action
The mechanism of action of acetic acid;3,7,11-trimethyldodeca-6,10-dien-1-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to acetic acid;3,7,11-trimethyldodeca-6,10-dien-1-yn-3-ol include:
Nerolidol: A naturally occurring sesquiterpene alcohol with similar structural features.
Farnesol: Another sesquiterpene alcohol with similar biological activities.
Geraniol: A monoterpenoid alcohol with similar chemical properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a diene, an alkyne, and a hydroxyl group. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
17958-06-4 |
|---|---|
Formule moléculaire |
C17H28O3 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
acetic acid;3,7,11-trimethyldodeca-6,10-dien-1-yn-3-ol |
InChI |
InChI=1S/C15H24O.C2H4O2/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3;1-2(3)4/h1,9,11,16H,7-8,10,12H2,2-5H3;1H3,(H,3,4) |
Clé InChI |
XSUPBLGEOKDKKW-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCCC(C)(C#C)O)C)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Piperidin-1-yl-1-[4-(2-piperidin-1-yl-acetyl)-piperazin-1-yl]-ethanone](/img/structure/B14698706.png)

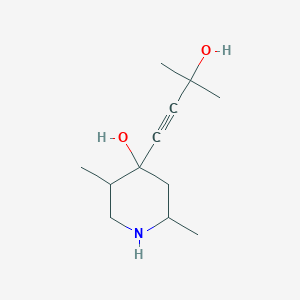
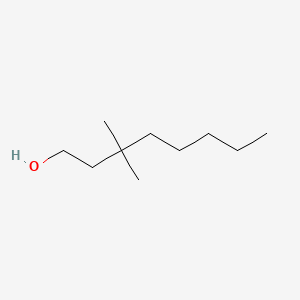

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(aziridin-1-yl)acetate](/img/structure/B14698732.png)


